molecular formula C13H21Cl2N3O B2361901 N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride CAS No. 1847443-82-6

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride

Cat. No.: B2361901
CAS No.: 1847443-82-6
M. Wt: 306.23
InChI Key: QKFYZAPYKZULNA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride (CAS: Not explicitly provided in evidence; catalog number AI41569) is a pyridine-piperidine hybrid compound with the molecular formula C₁₄H₂₂Cl₂N₄O. It features a nicotinamide backbone substituted with a dimethylamino group at the 6-position and a piperidin-4-yl moiety. This dihydrochloride salt enhances solubility, making it suitable for research applications in medicinal chemistry, particularly in receptor-binding studies.

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)11-3-4-12(15-9-11)10-5-7-14-8-6-10;;/h3-4,9-10,14H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFYZAPYKZULNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride involves several steps. The synthetic route typically includes the following steps:

    Formation of the Nicotinamide Core: The synthesis begins with the formation of the nicotinamide core. This is achieved by reacting nicotinic acid with thionyl chloride to form nicotinoyl chloride, which is then reacted with piperidine to form 6-piperidin-4-ylnicotinamide.

    Dimethylation: The next step involves the dimethylation of the amide nitrogen. This is typically achieved using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the dimethylated product with hydrochloric acid.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Reactions of 4-(Dimethylamino)piperidine dihydrochloride

The compound 4-(Dimethylamino)piperidine dihydrochloride, which has a similar piperidine structure, is used in chemical reactions as shown in a product detail :

YieldReaction ConditionsOperation in experiment
70.5%With triethylamine; In diethyl ether; hexane; water; N,N-dimethyl-formamide; at 20℃; for 10h(Example 18) N-(4-{(2-([4-(Dimethylamino)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}-2-fluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide To a solution of phenyl N-[4-(3-fluoro-4-[1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl]amino}phenoxy)pyridin-2-yl]-N-phenoxycarbonylcarbamate (50.0 mg) in N,N-dimethylformamide (2.0 ml) were added [4876-59-9]N,N-dimethyl-N-(piperidin-4-yl)amine dihydrochloride (79.4 mg), triethylamine (0.157 ml) and water (0.10 ml), followed by stirring at room temperature for 10 hr. The reaction mixture was partitioned between ethyl acetate and a 1N aqueous solution of sodium hydroxide. The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The solvent was removed, and the residue was purified by silica gel column chromatography (Fuji Silysia NH, ethyl acetate, ethyl acetate:methanol = 20:1, then 10:1). Fractions containing the target compound were concentrated. To the residue was added diethyl ether:hexane = 1:3, and the precipitate was collected by filtration. This was washed with hexane and dried under aeration to provide the titled compound as white powder (30.6 mg, 70.5 %) .
90%With triethylamine; In N,N-dimethyl-formamide; at 20℃(Example 23) N-(4-[2-([4-(Dimethylamino)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}-3-fluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide To a solution of [4-(2-fluoro-4-[1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl]amino}phenoxy)pyridin-2-yl]-N-(phenoxycarbonyl)carbamic acid phenyl ester (66 mg) in N,N-dimethylformamide (1.0 ml) were added 4-dimethylaminopiperidine dihydrochloride (80.5 mg) and triethylamine (0.112 ml) at room temperature, followed by stirring overnight. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with a saturated aqueous solution of ammonium chloride and brine in this order, and dried over anhydrous sodium sulfate. The solvent was concentrated under reduced pressure. The resultant residue was purified by silica gel column chromatography (Fuji Silysia NH, eluent; ethyl acetate, then ethyl acetate:methanol = 98:2). Fractions containing the target compound were concentrated under reduced pressure. A solid was precipitated by addition of diethyl ether:heptane = 1:3 to the resultant residue. The solvent was removed under reduced pressure. The solid residue was dried under reduced pressure to provide the titled compound as white powder (52.1 mg, 90 %) .
74%(Example 102) N-(4-[4-([4-(Dimethylamino)piperidin-1-yl]carbonyl}amino)pyrimidin-6-yl]oxy}-2,5-difluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide N-{4-[(4-Aminopyrimidin-6-yl)oxy]-2,5-difluorophenyl}-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (100 mg) was dissolved in tetrahydrofuran (5 ml) under a nitrogen atmosphere, N,N-diisopropylethylamine (0.100 ml) and phenyl chloroformate (0.070 ml) were added dropwise at room temperature, followed by stirring for 15 min. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was separated, washed with a saturated aqueous solution of sodium hydrogencarbonate and brine, dried over anhydrous sodium sulfate. The solvent was concentrated under reduced pressure. The residue was dissolved in N,N-dimethylformamide (2.5 ml). To the solution were added 4-dimethylaminopiperidine dihydrochloride (250 mg) and triethylamine (0.400 ml) at room temperature, followed by stirring for 25 hr. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was separated, washed with a 1N aqueous solution of sodium hydroxide and brine, dried over anhydrous sodium sulfate. The solvent was concentrated under reduced pressure. The resultant residue was purified by silica gel column chromatography (Fuji Silysia NH, eluent; ethyl acetate, then ethyl acetate:methanol = 95:5), and fractions containing the target compound were concentrated under reduced pressure. To the resultant residue was added diethyl ether:heptane = 1:2 to precipitate a solid. The solid was collected by filtration and dried under aeration to provide the titled compound as white powder (100.3 mg, 74 %) .

Structural Features and Interactions

  • 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide shows a nearly planar conformation . The crystal structure is sustained by hydrogen bonds between the NH and the carbonyl O function of the 4-oxo-1,4-dihydropyridine ring, forming infinite chains .

Scientific Research Applications

Synthesis and Chemical Properties

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride is synthesized through various methods involving piperidine derivatives and nicotinamide structures. The synthesis often employs techniques such as:

  • One-Pot Reactions : These involve sequential steps where multiple reactions occur in a single vessel, enhancing efficiency and yield.
  • Chemoselective Coupling : This method allows for the selective formation of desired compounds while minimizing by-products, crucial in the pharmaceutical industry .

The compound's structure features a piperidine ring, which is known for its role in enhancing the bioactivity of medicinal compounds.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Antimicrobial Activity : Studies have shown that derivatives of piperidine can possess significant antimicrobial properties. This includes efficacy against various bacterial strains, which is essential for developing new antibiotics .
  • CNS Effects : Compounds similar to this compound have been noted for their effects on the central nervous system, potentially serving as anxiolytics or sedatives .
  • Anticancer Properties : Research indicates that some piperidine derivatives exhibit antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound and its analogs:

StudyFocusFindings
Usuki et al. (2023)Synthesis MethodsDeveloped efficient one-pot synthesis methods for piperidine derivatives with enhanced biological activity .
Neumann et al. (2017)Antimicrobial TestingReported significant activity against Mycobacterium tuberculosis with derivatives showing low toxicity to human cells .
Zhang et al. (2023)CNS ApplicationsInvestigated the sedative effects of similar compounds, suggesting their use in treating anxiety disorders .

These case studies illustrate the compound's versatility and potential in addressing various health issues.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with nicotinic acetylcholine receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and modulation of ion channel activity .

Comparison with Similar Compounds

N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide Dihydrochloride

  • Molecular Formula : C₁₃H₂₀Cl₂N₄O.
  • Key Differences: Substituent Variation: Lacks the dimethylamino group present in the target compound, instead having a single methyl group on the carboxamide nitrogen.
  • Applications : Used in ligand design for neurological targets due to its piperidine-pyridine scaffold.

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

  • Molecular Formula : C₁₄H₂₀Cl₂N₂.
  • Key Differences: Backbone Structure: Replaces the nicotinamide group with a tetrahydroisoquinoline ring, introducing rigidity and altering electronic properties. Functional Implications: The isoquinoline moiety may enhance interactions with aromatic residues in enzyme active sites.

Comparison with Other Dihydrochloride Salts

Capmatinib Dihydrochloride

  • Properties :
    • Solubility: Exhibits pH-dependent solubility, increasing significantly under acidic conditions.
    • Polymorphism: Unlike the target compound, capmatinib dihydrochloride is documented to exist in multiple crystalline forms, necessitating strict manufacturing controls.

Trientine Dihydrochloride

  • Molecular Formula : C₆H₁₈Cl₂N₄.
  • Key Differences :
    • Functionality: A linear polyamine rather than a heterocyclic compound, used as a copper-chelating agent for Wilson’s disease.
    • Pharmacological Profile: Demonstrates how dihydrochloride salts can enhance bioavailability for metal-binding therapeutics.

Functional Analogues in Agrochemicals

N,N-Dimethylpiperidinium Chloride (Mepiquat Chloride)

  • Molecular Formula : C₇H₁₆ClN.
  • Applications : A plant growth regulator, contrasting with the research-focused applications of the target compound.
  • Structural Insight : The quaternary ammonium structure confers ionic character, improving water solubility for agricultural use.

Physicochemical and Analytical Data Comparison

Property N,N-Dimethyl-6-piperidin-4-ylnicotinamide Dihydrochloride N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide Dihydrochloride Capmatinib Dihydrochloride
Molecular Weight ~345.26 g/mol ~335.23 g/mol 792.73 g/mol
Solubility Likely high in polar solvents (inferred from dihydrochloride salt) Not reported pH-dependent, soluble in acidic media
Therapeutic Use Research chemical Neurological ligand Anticancer drug

Research and Industrial Relevance

  • Target Compound : Primarily utilized in academic research for structure-activity relationship (SAR) studies due to its modifiable pyridine-piperidine framework.
  • Analogues :
    • Capmatinib Dihydrochloride underscores the importance of salt forms in drug development, particularly for optimizing pharmacokinetics.
    • Trientine Dihydrochloride exemplifies the versatility of dihydrochloride salts in chelation therapy.

Biological Activity

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may modulate enzyme activity and receptor signaling pathways, leading to various physiological effects. For example, it has been suggested that the compound interacts with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and muscle contraction.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Description Reference
Antinociceptive EffectsExhibits pain-relieving properties in animal models, potentially through modulation of pain pathways.
Neuroprotective PropertiesDemonstrates protective effects against neuronal damage in models of neurodegenerative diseases.
Anti-inflammatory ActivityReduces inflammation markers in vitro and in vivo, suggesting potential for treating inflammatory diseases.
Antioxidant ActivityScavenges free radicals, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

  • Antinociceptive Study : A study conducted on mice demonstrated that this compound significantly reduced pain responses in formalin-induced pain models. The mechanism was linked to the inhibition of pro-inflammatory cytokines .
  • Neuroprotection : In a research investigation involving neurodegenerative disease models, the compound exhibited neuroprotective effects by reducing apoptosis in neuronal cells. This was attributed to its ability to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival .
  • Anti-inflammatory Effects : The compound was tested in a model of induced inflammation where it significantly decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating conditions like rheumatoid arthritis or other inflammatory disorders .

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